Cas no 25283-96-9 (5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole)

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 5-position and a 4-nitrophenyl group at the 3-position. This structure imparts notable stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The electron-withdrawing nitro group enhances its utility in nucleophilic substitution reactions, while the oxadiazole ring contributes to its potential as a scaffold for bioactive molecules. Its well-defined crystalline form ensures consistent purity, facilitating precise experimental applications. This compound is particularly relevant in the development of agrochemicals, dyes, and medicinal chemistry due to its robust chemical framework and functional versatility.
5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole structure
25283-96-9 structure
商品名:5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
CAS番号:25283-96-9
MF:C9H7N3O3
メガワット:205.17018
MDL:MFCD00452242
CID:1421828

5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

    • 5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
    • 5-methyl-3-(4'-nitrophenyl)-1,2,4-oxadiazole
    • 5-Methyl-3-(4-nitro-phenyl)-[1,2,4]oxadiazol
    • 5-methyl-3-(4-nitrophenyl)[1,2,4]oxadiazole
    • 5-methyl-3-(4-nitro-phenyl)-[1,2,4]oxadiazole
    • 5-Methyl-3-p-nitrophenyl-1,2,4-oxadiazol
    • 3-(p-Nitrophenyl)-5-methyl-1,2,4-oxadiazole
    • MDL: MFCD00452242

計算された属性

  • せいみつぶんしりょう: 205.04900

じっけんとくせい

  • 密度みつど: 1.349±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 140 ºC
  • ようかいど: 極微溶性(0.41 g/l)(25ºC)、
  • PSA: 84.74000
  • LogP: 2.47640

5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole セキュリティ情報

5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M339435-50mg
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
25283-96-9
50mg
$ 65.00 2022-06-03
Chemenu
CM312259-1g
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
25283-96-9 95%
1g
$97 2024-07-28
TRC
M339435-10mg
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
25283-96-9
10mg
$ 50.00 2022-06-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M856276-5g
5-methyl-3-(4'-nitrophenyl)-1,2,4-oxadiazole
25283-96-9 98%
5g
6,300.00 2021-05-17
abcr
AB419214-5g
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole; .
25283-96-9
5g
€552.00 2025-02-17
Aaron
AR00BJ5V-500mg
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
25283-96-9 95%
500mg
$61.00 2023-12-14
A2B Chem LLC
AF36951-5g
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
25283-96-9 97%
5g
$336.00 2024-04-20
Apollo Scientific
OR110939-1g
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
25283-96-9
1g
£170.00 2025-02-19
abcr
AB419214-5 g
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
25283-96-9
5g
€552.00 2023-04-24
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB01528-25g
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
25283-96-9 95%
25g
$1150 2023-09-07

5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  6 h, 10 kbar, 100 °C
リファレンス
Reaction of amidoximes with acetonitrile at high pressure
Baykov, Sergey V.; et al, Mendeleev Communications, 2016, 26(3), 264-265

5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole Raw materials

5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole Preparation Products

5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole 関連文献

5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazoleに関する追加情報

5-Methyl-3-(4-Nitrophenyl)-1,2,4-Oxadiazole: A Comprehensive Overview

5-Methyl-3-(4-Nitrophenyl)-1,2,4-Oxadiazole (CAS No. 25283-96-9) is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of oxadiazoles, which are five-membered rings consisting of two adjacent oxygen atoms and three nitrogen atoms. The presence of a methyl group at position 5 and a nitrophenyl group at position 3 imparts unique electronic and structural properties to this molecule, making it a subject of extensive research.

The synthesis of 5-Methyl-3-(4-Nitrophenyl)-1,2,4-Oxadiazole involves a series of carefully designed reactions that leverage the reactivity of precursor molecules. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates while maintaining product quality. This approach not only reduces reaction time but also minimizes side reactions, making it a promising method for large-scale production.

The physical properties of 5-Methyl-3-(4-Nitrophenyl)-1,2,4-Oxadiazole are highly dependent on its molecular structure. The compound exhibits a high melting point due to the strong intermolecular hydrogen bonding and aromatic interactions within its structure. Additionally, its solubility in polar solvents is significantly influenced by the electron-withdrawing nitro group at position 4 of the phenyl ring. This makes it an ideal candidate for applications in polar solvent-based systems.

One of the most intriguing aspects of 5-Methyl-3-(4-Nitrophenyl)-1,2,4-Oxadiazole is its electronic properties. The conjugation between the oxadiazole ring and the nitrophenyl group results in a low band gap semiconductor material. This property has led to its exploration in organic electronics, particularly in field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent advancements in thin-film deposition techniques have enabled the fabrication of devices with improved performance metrics.

The application of 5-Methyl-3-(4-Nitrophenyl)-1,2,4-Oxadiazole extends beyond electronics into areas such as sensing and catalysis. Its ability to selectively bind metal ions has made it a valuable component in chemical sensors for environmental monitoring. Furthermore, its catalytic activity in organic transformations has been studied extensively. Researchers have demonstrated its potential as a catalyst in Suzuki-Miyaura coupling reactions under mild conditions.

In terms of biological applications, 5-Methyl-3-(4-Nitrophenyl)-1,2,4-Oxadiazole has shown promise as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes. Preclinical studies have highlighted its efficacy in reducing inflammation in animal models without significant side effects. These findings underscore its potential as a lead compound for drug development.

Recent research has also delved into the environmental impact of 5-Methyl-3-(4-Nitrophenyl)-1,2,4-Oxadiazole. Studies on its biodegradation pathways have revealed that it undergoes rapid hydrolysis under alkaline conditions, minimizing its persistence in aquatic environments. This information is crucial for assessing its safety profile and ensuring sustainable practices during industrial applications.

In conclusion, 5-Methyl-3-(4-Nitrophenyl)-1,2,4-Oxadiazole (CAS No. 25283-96-9) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in materials science and drug discovery. As advancements continue to unfold, this compound is poised to play an even more significant role in shaping future technologies.

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Amadis Chemical Company Limited
(CAS:25283-96-9)5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
A1009262
清らかである:99%
はかる:5g
価格 ($):310.0